

A Comprehensive Technical Guide on the Solubility of N-Isopropylmethylamine in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Isopropylmethylamine

Cat. No.: B134641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylmethylamine (CAS No. 4747-21-1), a secondary aliphatic amine, is a key building block in the synthesis of various organic compounds, with applications in the pharmaceutical and chemical industries.^[1] A thorough understanding of its solubility characteristics in organic solvents is fundamental for its effective utilization in synthesis, purification, formulation, and other laboratory procedures. This in-depth technical guide provides a comprehensive overview of the solubility profile of **N-Isopropylmethylamine**. Due to the limited availability of direct quantitative solubility data in published literature, this guide presents a predicted solubility profile based on the known solubility of structurally analogous short-chain secondary amines. Furthermore, this document outlines detailed experimental protocols for the precise and accurate determination of its solubility and presents a logical workflow for these experimental procedures.

Introduction to N-Isopropylmethylamine and its Physicochemical Properties

N-Isopropylmethylamine, also known as N-methylisopropylamine, is a colorless, volatile, and flammable liquid with a characteristic amine odor.^{[1][2]} Its molecular structure, featuring a nitrogen atom bonded to a methyl group and an isopropyl group, dictates its physicochemical

properties and, consequently, its solubility behavior. The presence of a lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, while the alkyl groups contribute to its interaction with nonpolar solvents.

Table 1: Physicochemical Properties of **N-Isopropylmethylamine**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₁ N	[2]
Molecular Weight	73.14 g/mol	[2]
Boiling Point	50-53 °C	[1][2]
Density	0.702 g/mL at 25 °C	[1][2]
pKa	10.76 ± 0.10 (Predicted)	[1]
Flash Point	-32 °C	[2]
Appearance	Colorless liquid	[1]

Solubility of **N-Isopropylmethylamine** in Organic Solvents

Direct quantitative solubility data for **N-Isopropylmethylamine** in a wide range of organic solvents is not readily available in scientific literature. However, based on the principle of "like dissolves like" and the reported solubility of structurally similar secondary amines such as diethylamine and diisopropylamine, a predicted solubility profile can be established. Generally, short-chain aliphatic amines exhibit good solubility in a broad spectrum of organic solvents.

Table 2: Predicted and Comparative Solubility of **N-Isopropylmethylamine** and Structurally Similar Secondary Amines in Common Organic Solvents

Solvent Class	Solvent	Diethylamine (C ₄ H ₁₁ N)	Diisopropylamine (C ₆ H ₁₅ N)	N-Ethylmethylamine (C ₃ H ₉ N)	N-Isopropylmethylamine (C ₄ H ₁₁ N) (Predicted)
Alcohols	Methanol	Miscible	Very Soluble	Highly Soluble	Miscible
Ethanol	Miscible[3][4]	Very Soluble[1]	Highly Soluble	Miscible	
Ketones	Acetone	Soluble[5]	Very Soluble[1]	Highly Soluble	Miscible
Ethers	Diethyl Ether	Soluble[5]	Very Soluble[1]	Soluble	Miscible
Chlorinated Solvents	Dichloromethane	Soluble	Soluble	Soluble	Soluble
Chloroform	Soluble	Soluble	Soluble	Soluble	
Aromatic Hydrocarbons	Toluene	Soluble	Soluble	Soluble	Soluble
Benzene	Soluble	Very Soluble[1]	Soluble	Soluble	
Alkanes	Hexane	Soluble	Soluble	Limited Solubility	Soluble
Amides	Dimethylformamide (DMF)	Miscible	Soluble	Highly Soluble	Miscible
Sulfoxides	Dimethyl Sulfoxide (DMSO)	Miscible	Soluble	Highly Soluble	Miscible
Water	Miscible[3]	100 g/L (20 °C)[6]	Highly Soluble[7]	Very Soluble	

Disclaimer: The predicted solubility for **N-Isopropylmethylamine** is an estimation based on the properties of structurally similar compounds and general chemical principles. Experimental verification is necessary for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for **N-Isopropylmethylamine**, standardized experimental procedures are crucial. The following sections detail robust methods for determining the solubility of a liquid amine in organic solvents.

Gravimetric Method (Shake-Flask Method)

This method is a widely accepted technique for determining the thermodynamic solubility of a compound in a solvent.

Objective: To determine the saturation concentration of **N-Isopropylmethylamine** in a specific organic solvent at a controlled temperature.

Materials:

- **N-Isopropylmethylamine** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.0001 g)
- Temperature-controlled orbital shaker or water bath
- Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent and amine)
- Drying oven

Procedure:

- Preparation of a Saturated Solution:

- Add an excess amount of **N-Isopropylmethylamine** to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved amine) is necessary to ensure saturation.
- Securely seal the vial to prevent the evaporation of the volatile amine and solvent.

• Equilibration:

- Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

• Phase Separation and Sampling:

- After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature until the undissolved **N-Isopropylmethylamine** phase has settled, and a clear supernatant of the saturated solution is visible.
- Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the undissolved layer.

• Gravimetric Analysis:

- Dispense the collected aliquot of the saturated solution into a pre-weighed, dry, and clean container (e.g., a small beaker or vial).
- Reweigh the container with the solution to determine the total mass of the saturated solution.
- Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of **N-Isopropylmethylamine**.
- Once the solvent is completely removed, reweigh the container with the remaining **N-Isopropylmethylamine** residue.

Calculation of Solubility:

- Mass of dissolved **N-Isopropylmethylamine** = (Mass of container with residue) - (Mass of empty container)
- Mass of solvent = (Mass of container with solution) - (Mass of container with residue)
- Solubility (g/100 g solvent) = (Mass of dissolved **N-Isopropylmethylamine** / Mass of solvent) x 100
- Solubility (g/100 mL solvent) = (Mass of dissolved **N-Isopropylmethylamine** / Volume of aliquot) x 100

Spectroscopic Method (UV-Vis or GC)

For amines that possess a chromophore or can be derivatized, spectroscopic methods can provide a sensitive and accurate means of determining solubility. Gas Chromatography (GC) is also a highly effective method.

Objective: To determine the concentration of **N-Isopropylmethylamine** in a saturated solution using a calibrated analytical instrument.

Materials:

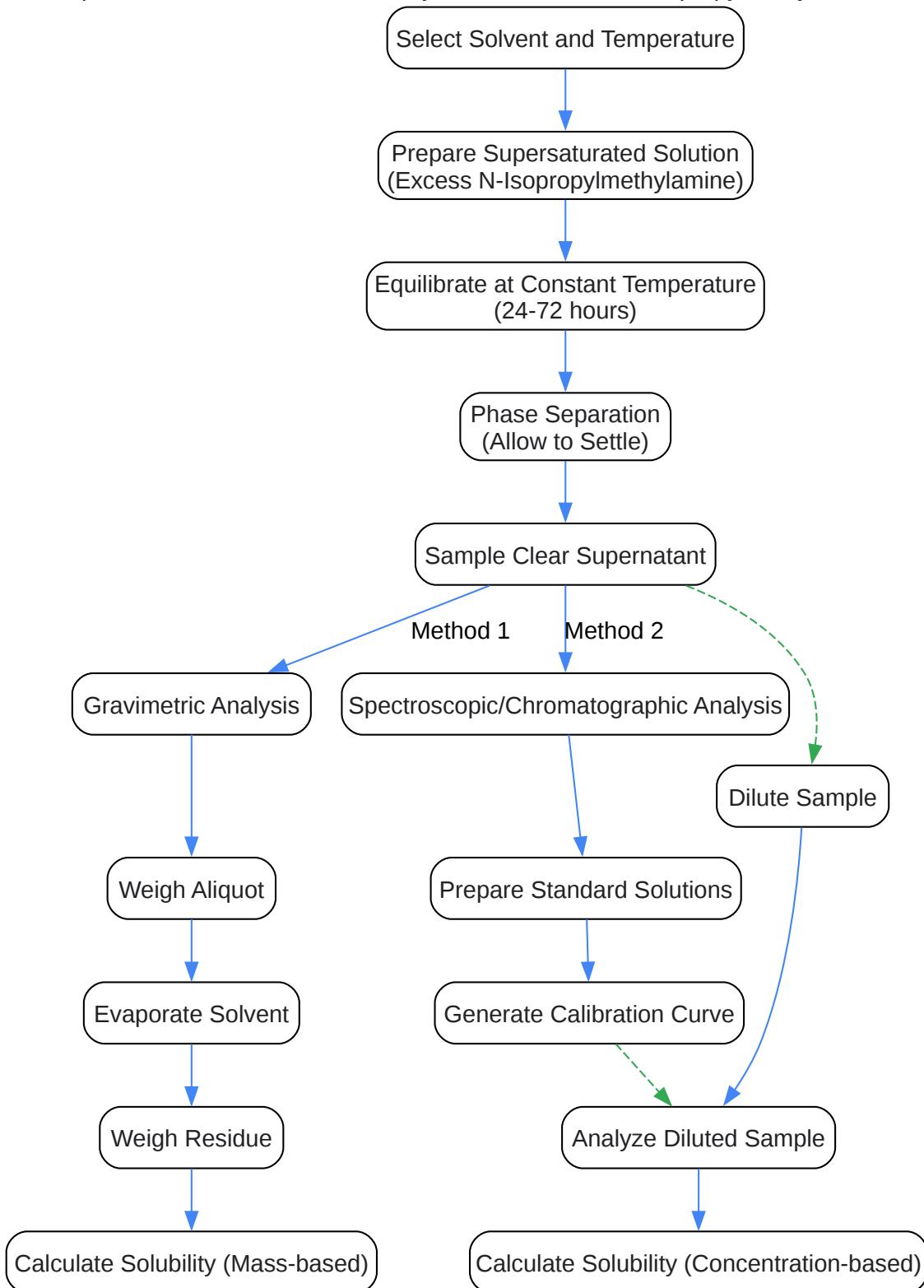
- Same as for the Gravimetric Method.
- Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) with an appropriate detector (e.g., FID).
- High-purity **N-Isopropylmethylamine** for standard preparation.
- Volumetric glassware for preparing standard solutions.

Procedure:

- Preparation of Saturated Solution and Sampling:
 - Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution and carefully sample the clear supernatant.

- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of **N-Isopropylmethylamine** of known concentrations in the same organic solvent. The concentration range of the standards should bracket the expected solubility of the amine.
- Instrumental Analysis:
 - Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (GC) of the standard solutions.
 - Accurately dilute the filtered aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample using the same instrumental method.

Calculation of Solubility:


- Determine the concentration of **N-Isopropylmethylamine** in the diluted sample from the calibration curve.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Solubility (e.g., in mol/L or g/L) = Concentration in diluted sample x Dilution factor

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The logical process for determining the solubility of **N-Isopropylmethylamine** can be visualized as follows:

Experimental Workflow for Solubility Determination of N-Isopropylmethylamine

[Click to download full resolution via product page](#)Workflow for determining the solubility of **N-Isopropylmethylamine**.

Conclusion

While direct quantitative solubility data for **N-Isopropylmethylamine** is scarce, this technical guide provides a robust framework for understanding and predicting its solubility in a variety of organic solvents based on the behavior of analogous secondary amines. **N-Isopropylmethylamine** is expected to be highly soluble or miscible in common polar and nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer reliable methods for their determination. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing **N-Isopropylmethylamine** in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. webqc.org [webqc.org]
- 4. chembk.com [chembk.com]
- 5. diethylamine [chemister.ru]
- 6. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Solubility of N-Isopropylmethylamine in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134641#n-isopropylmethylamine-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com